molecular formula C23H25N3O3S B2600062 4-tert-butyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide CAS No. 1004258-13-2

4-tert-butyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide

Cat. No.: B2600062
CAS No.: 1004258-13-2
M. Wt: 423.53
InChI Key: IOGKXYWLYZYZET-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is a complex organic compound that features a benzamide core substituted with a tert-butyl group and a pyridazinyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 4-tert-butylaniline with 4-tert-butylbenzaldehyde in ethanol to form an intermediate Schiff base . This intermediate can then be further reacted with 6-(ethanesulfonyl)pyridazin-3-yl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

4-tert-butyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-5-30(28,29)21-15-14-20(25-26-21)16-8-12-19(13-9-16)24-22(27)17-6-10-18(11-7-17)23(2,3)4/h6-15H,5H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGKXYWLYZYZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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